molecular formula C7H9NO2S B6227583 Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- CAS No. 1003863-36-2

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-

Cat. No.: B6227583
CAS No.: 1003863-36-2
M. Wt: 171.2
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Description

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- (CAS: 1003863-36-2) is a heterocyclic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . Its structure features a fused thiophene-dioxin ring system with a methanamine (-CH₂NH₂) substituent. This compound is commercially available through suppliers like LEAP CHEM CO., LTD. and CymitQuimica, primarily for research and pharmaceutical intermediate applications .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMODOTVFILQOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233030
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003863-36-2
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003863-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transesterification Route from 3,4-Dimethoxythiophene

A foundational approach involves the transesterification of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol to form 2-chloromethyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine (EDOT-Cl), a direct precursor to the target methanamine derivative . The reaction proceeds under reflux conditions in an aprotic solvent, typically yielding EDOT-Cl with a twisted six-membered ring conformation . Subsequent amination introduces the methanamine group via nucleophilic substitution, where the chloromethyl moiety reacts with aqueous or gaseous ammonia.

Key Reaction Parameters

  • Temperature : 80–100°C (reflux)

  • Catalyst : None required (thermal activation)

  • Yield : ~70–77% for EDOT-Cl

  • Byproducts : Oligomeric thiophene derivatives due to radical polymerization under prolonged heating .

This method is favored for its simplicity but requires careful control of reaction time to avoid side reactions.

Multi-Step Synthesis via Epibromhydrin and Potassium Carbonate

A patent-pending method (EP3246329A1) describes a scalable route starting with thiodiglycolic acid, which undergoes esterification with ethanol and sulfuric acid to form thiodiacetic acid diethyl ester . Cyclization with epibromhydrin and potassium carbonate produces a mixture of intermediates: diethyl 2,3-dihydro-2-(hydroxymethyl)thieno[3,4-b][1, dioxine-5,7-dicarboxylate (IV) and 3-hydroxy-3,4-dihydro-2H-thieno[3,4-b] dioxepine-6,8-dicarboxylic acid diethyl ester (V) . Hydrolysis of these intermediates with potassium hydroxide yields carboxylic acid derivatives, which are decarboxylated under acidic conditions to form the hydroxymethyl intermediate.

Critical Steps

  • Cyclization : Conducted at 30°C for 24 hours with rigorous mixing to minimize brominated byproducts .

  • Decarboxylation : Achieved using hydrochloric acid at 0°C, preventing thermal degradation .

  • Final Yield : 79% after purification via toluene extraction .

This route is notable for its low impurity profile (<1% byproduct content) and suitability for industrial-scale production .

Hydroxymethyl Intermediate Functionalization

The hydroxymethyl derivative, (2,3-dihydrothieno[3,4-b] dioxin-2-yl)methanol , serves as a versatile precursor. Oxidation of the hydroxymethyl group to a carbonyl (e.g., using Jones reagent) followed by reductive amination with methylamine and sodium cyanoborohydride yields the target methanamine compound . Alternatively, direct substitution of the hydroxyl group with ammonia under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) provides a streamlined pathway .

Optimization Data

ParameterValue
Oxidation Yield85–90% (ketone intermediate)
Reductive Amination75–80% (over two steps)
Purity>95% (HPLC)

This method balances efficiency and selectivity, though it requires expensive reagents for the Mitsunobu reaction.

Scaffold-Based Synthesis for Drug Discovery

Inspired by hexahydro-2H-thieno[2,3-c]pyrrole scaffolds, researchers have developed a route involving ring-closing metathesis (RCM) of diene precursors . A thieno-dioxin diene undergoes RCM using a Grubbs II catalyst to form the bicyclic core, followed by ozonolysis to introduce the methanamine group. This approach emphasizes stereochemical control, producing enantiomerically pure material for pharmaceutical applications .

Catalyst Performance

  • Grubbs II Catalyst Loading : 5 mol%

  • Reaction Time : 6–8 hours at 40°C

  • Enantiomeric Excess : >98% (via chiral HPLC)

While innovative, this method is cost-prohibitive for large-scale synthesis due to catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-b] ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Medicinal Chemistry

Thieno[3,4-b]-1,4-dioxin-2-methanamine has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it may exhibit activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of thieno[3,4-b]-1,4-dioxin compounds possess anticancer properties. For instance, studies have shown that modifications to the thieno[3,4-b]-1,4-dioxin structure can enhance its cytotoxic effects on cancer cell lines .

Organic Electronics

Due to its unique electronic properties, thieno[3,4-b]-1,4-dioxin-2-methanamine is being explored in the development of organic semiconductors.

Case Study: Organic Photovoltaics

Recent studies have demonstrated that incorporating thieno[3,4-b]-1,4-dioxin derivatives into organic photovoltaic devices can improve charge transport and overall efficiency . The compound's ability to form stable thin films makes it suitable for use in solar cells.

Synthesis of Novel Materials

Thieno[3,4-b]-1,4-dioxin-2-methanamine serves as a building block for synthesizing novel materials with tailored properties.

Case Study: Conductive Polymers

Research has shown that thieno[3,4-b]-1,4-dioxin derivatives can be polymerized to create conductive polymers with applications in flexible electronics . These materials exhibit high conductivity and mechanical flexibility.

Data Tables

SupplierCountryContact Email
Jiangsu Aikon BiopharmaceuticalChina2881759498@qq.com
Bide Pharmatech Ltd.Chinaproduct02@bidepharm.com
Suzhou Senfeida Chemical Co.,LtdChinasales@senfeida.com

Mechanism of Action

The mechanism of action of Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

(1) Hydroxymethyl EDOT (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-ylmethanol; CAS: 146796-02-3)

  • Structure : Replaces the methanamine group with a hydroxymethyl (-CH₂OH) moiety.
  • Molecular Weight : 172.20 g/mol .
  • Applications: Key monomer for synthesizing conductive polymers like PEDOT derivatives, used in electrochromic devices, sensors, and organic electronics .
  • Reactivity : The hydroxyl group enables esterification or oxidation to aldehydes, whereas the methanamine in the target compound allows nucleophilic reactions (e.g., alkylation, acylation) .

(2) Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic Acid (CAS: 260063-21-6)

  • Structure : Contains two carboxylic acid (-COOH) groups on the dioxin ring.
  • Molecular Formula : C₇H₆O₄S .
  • Applications : Used as a building block for metal-organic frameworks (MOFs) or coordination polymers due to its chelating ability .
  • Contrast : The acidic nature of carboxylic acids contrasts with the basicity of the methanamine group in the target compound, influencing solubility and reactivity .

Ring System Modifications

(1) Thieno[2,3-d]pyrimidin-4(3H)-ones

  • Structure: Fused thiophene-pyrimidinone system with substituents like benzylamine or aryl groups .
  • Synthesis: Prepared via one-pot reactions of thieno-oxazine-diones with aldehydes and amines (yields: 46–86%) .
  • Applications : Evaluated as cholinesterase inhibitors and anticancer agents (e.g., activity against MCF-7 and A549 cell lines) .
  • Key Difference: The pyrimidinone core enables hydrogen bonding and π-stacking interactions, unlike the dioxin-methanamine system .

(2) Star-Shaped Triazine-Thieno[3,4-b]dioxine Conjugates

  • Structure: Triazine core linked to thieno-dioxin via thiophene moieties .
  • Synthesis : Achieved via Stille coupling (83% yield) .

Pharmacological Analogs

  • 3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-diones: Synthesized via oxazine-dione reactions, explored for bioactivity in diazepine analogs .

Biological Activity

Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro- (CAS No. 1003863-36-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H9NO2S
  • Molecular Weight : 171.22 g/mol
  • IUPAC Name : Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-
  • CAS Number : 1003863-36-2

The compound features a thieno[3,4-b] structure that contributes to its unique pharmacological properties. Its synthesis typically involves organic reactions that yield derivatives useful in various applications.

Research indicates that thieno[3,4-b]-1,4-dioxin derivatives exhibit a range of biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that thieno derivatives can inhibit bacterial growth. For instance, certain synthesized derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Cytoprotective Effects : The compound has been noted for its ability to induce cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1), which are crucial in cellular defense against oxidative stress .
  • Potential as Drug Candidates : The low cytotoxicity coupled with potent biological activity makes thieno[3,4-b]-1,4-dioxin derivatives attractive for drug development targeting various diseases including cancer and infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-b]-1,4-dioxin derivatives:

Table 1: Summary of Biological Activities

StudyBiological ActivityResults
Hamidian et al. (2013)AntibacterialMIC values against S. aureus: 625–1250 µg/mL
Science.gov (2018)CytoprotectiveInduction of HO-1 and NQO1; low cytotoxicity observed
PMC6264465 (2011)General ActivitySignificant antibacterial effects noted in various derivatives

Q & A

Q. What are the recommended methods for synthesizing and purifying Hydroxymethyl EDOT to ensure high yield and purity?

Hydroxymethyl EDOT (C₇H₈O₃S) is typically synthesized via functionalization of 3,4-ethylenedioxythiophene (EDOT) precursors. A common approach involves the hydroxymethylation of EDOT using formaldehyde under controlled acidic or basic conditions . Purification is critical due to its hygroscopic nature; column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended to achieve ≥95% purity. NMR (¹H/¹³C) and HPLC-MS should confirm structural integrity and purity .

Q. How should Hydroxymethyl EDOT be stored to prevent degradation during experimental workflows?

Hydroxymethyl EDOT is sensitive to moisture and oxidation. Store at 2–8°C in airtight, amber vials under inert gas (e.g., argon). Prior to use, equilibrate to room temperature in a desiccator to avoid water absorption, which can hydrolyze the hydroxymethyl group and compromise reactivity .

Q. What spectroscopic techniques are most effective for characterizing Hydroxymethyl EDOT and its derivatives?

  • ¹H/¹³C NMR : Confirm the presence of the hydroxymethyl group (δ ~3.6–4.2 ppm for -CH₂OH) and the thieno-dioxane backbone .
  • FT-IR : Identify O-H stretches (~3200–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • HPLC-MS : Monitor purity and detect side products (e.g., EDOT dimers) .

Advanced Research Questions

Q. How do reaction conditions influence the regioregularity of Hydroxymethyl EDOT-based conductive polymers?

Polymerization methods (e.g., oxidative, electrochemical) and solvent systems (e.g., aqueous vs. organic) significantly impact regioregularity. For example, aqueous polymerization with Fe(III) tosylate produces poly(EDOT-OH) with higher conductivity (~10⁻² S/cm) due to improved chain alignment, whereas organic solvents may introduce steric hindrance . Use grazing-incidence X-ray diffraction (GIXD) to assess crystallinity and atomic force microscopy (AFM) for surface morphology .

Q. What strategies mitigate contradictions in electrochemical performance data for Hydroxymethyl EDOT composites?

Discrepancies often arise from batch-to-batch purity variations or inconsistent doping levels. Standardize protocols by:

  • Pre-polymerization purification : Use size-exclusion chromatography to remove oligomers .
  • Controlled doping : Employ ionic liquids (e.g., [EMIM][TFSI]) for stable electrochemical measurements .
  • Cross-validation : Combine cyclic voltammetry (CV) and impedance spectroscopy (EIS) to distinguish Faradaic vs. capacitive contributions .

Q. How does the hydroxymethyl group impact the stability of Hydroxymethyl EDOT under varying pH and temperature conditions?

The -CH₂OH group enhances hydrophilicity but introduces pH sensitivity. Under acidic conditions (pH < 3), protonation of the thiophene sulfur reduces conductivity. Above pH 9, hydroxyl deprotonation may destabilize the polymer backbone. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, making it unsuitable for high-temperature applications without cross-linking .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Synthesis EDOT hydroxymethylation, recrystallization
Storage 2–8°C, inert atmosphere, desiccated
Characterization NMR, FT-IR, HPLC-MS
Polymerization Oxidative (Fe(III) tosylate), electrochemical
Stability Testing TGA (thermal), CV/EIS (electrochemical)

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